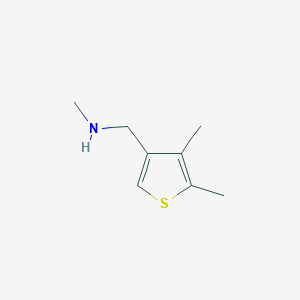

1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC17696131

Molecular Formula: C8H13NS

Molecular Weight: 155.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NS |

|---|---|

| Molecular Weight | 155.26 g/mol |

| IUPAC Name | 1-(4,5-dimethylthiophen-3-yl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)4-9-3/h5,9H,4H2,1-3H3 |

| Standard InChI Key | KBSCTTDGMIKSHE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1CNC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine, with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . Its IUPAC name, 1-(4,5-dimethylthiophen-3-yl)-N-methylmethanamine, reflects the substitution pattern on the thiophene ring and the methylamine side chain.

Structural Features

The thiophene core contains methyl groups at positions 4 and 5, while a methylaminomethyl group is attached at position 3 (Figure 1). The planar thiophene ring contributes to conjugation, potentially enabling applications in conductive polymers .

Table 1: Key Structural Identifiers

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | CC1=C(SC=C1CNC)C | |

| InChIKey | KBSCTTDGMIKSHE-UHFFFAOYSA-N | |

| CAS Registry Number | 1403567-28-1 |

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine typically involves functionalizing a pre-formed thiophene backbone. A two-step strategy is commonly employed:

-

Thiophene Functionalization: Bromination or methoxylation of 4,5-dimethylthiophene introduces reactive sites for subsequent substitutions . For example, 3-Bromo-4-methylthiophene can be synthesized using CuBr₂ and sodium methoxide under reflux .

-

Amine Coupling: The brominated intermediate undergoes nucleophilic substitution with methylamine or reductive amination to introduce the methylaminomethyl group .

Advanced Methodologies

Recent studies highlight the use of one-pot miniemulsion techniques for synthesizing thiophene-polyurethane hybrids, where ultrasonication facilitates the formation of nanoscale dispersions . This method enhances yield and reduces side reactions compared to traditional stepwise approaches .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Protons on the thiophene ring resonate between δ 6.2–6.8 ppm, while methyl groups (CH₃) appear as singlets near δ 2.1–2.3 ppm . The methylamine protons (CH₂NHCH₃) exhibit splitting patterns around δ 2.8–3.1 ppm .

-

¹³C NMR: The thiophene carbons are observed at 125–140 ppm, with methyl carbons at 18–22 ppm and the amine-bearing carbon at 45–50 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

Applications in Research and Industry

Polymeric Materials

The compound serves as a monomer in conjugated polymers for optoelectronic devices. Its thiophene unit enables π-π stacking, enhancing charge transport in organic semiconductors . For instance, polyurethane-thiophene hybrids exhibit tunable fluorescence for bioimaging applications .

Pharmaceutical Intermediates

Structural analogs of this compound, such as 5-(thiophen-2-yl)-1,3,4-thiadiazoles, demonstrate anticancer activity against HepG-2 and A-549 cell lines . Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Future Directions

Further research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume